2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,6,7-tetramethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-5-7(3)12-13-8(4)6(2)10(14)11-9(5)13/h1-4H3,(H,11,14) |
InChI Key |
LJSSOFZOQPRGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)C)C)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Aminopyrazoles with β-Dicarbonyl Compounds or Enaminones
A common route involves reacting 5-amino-3-methylpyrazole with diethyl malonate or other β-dicarbonyl compounds in the presence of a base such as sodium ethanolate, yielding dihydroxy-pyrazolo[1,5-a]pyrimidines as intermediates. These intermediates can be converted to the 5-one derivatives by chlorination and nucleophilic substitution steps.
Another approach uses 3- or 5-aminopyrazoles condensed with enaminones or formyl ketones, often under reflux or microwave irradiation, to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. This method is notable for its mild conditions and adaptability to various substituents.
Use of Alkynes and KHSO4 under Ultrasonic Irradiation
- A green synthetic method involves reacting aminopyrazoles with alkynes like dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate in aqueous ethanol, catalyzed by potassium bisulfate (KHSO4) and assisted by ultrasound. This process proceeds via aza-Michael addition followed by cyclization, yielding pyrazolo[1,5-a]pyrimidine-5-one derivatives efficiently and with good yields.
Specific Preparation of 2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
While direct literature on this exact tetramethyl derivative is limited, the preparation can be inferred from established protocols for methyl-substituted pyrazolo[1,5-a]pyrimidin-5-ones, involving:
Starting Materials and Key Steps
Starting aminopyrazole : 5-amino-3,6-dimethylpyrazole or similarly substituted aminopyrazoles serve as precursors.
Cyclization with methyl-substituted β-dicarbonyl compounds or enaminones : To introduce methyl groups at the 2 and 7 positions, methylated carbonyl compounds such as acetylacetone derivatives or methyl-substituted enaminones are used.
Reaction conditions : Typically, the condensation is carried out in ethanol or aqueous ethanol under reflux or ultrasonic irradiation, with KHSO4 or other mild acid catalysts facilitating the ring closure.
Oxidation or chlorination steps : To obtain the 5-one functionality, intermediates may be treated with phosphorus oxychloride or similar reagents, followed by hydrolysis or nucleophilic substitution to finalize the structure.
Example Synthetic Procedure (Adapted)
| Step | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-amino-3,6-dimethylpyrazole + methyl β-dicarbonyl compound, KHSO4, aqueous ethanol, ultrasonic irradiation | Formation of dihydro-pyrazolo[1,5-a]pyrimidine intermediate | 75-90 | Mild conditions, eco-friendly |
| 2 | Treatment with phosphorus oxychloride (POCl3), 120 °C, 2 h | Chlorinated intermediate | 60-80 | Facilitates 5-one formation |
| 3 | Hydrolysis or nucleophilic substitution (e.g., with morpholine) | Final this compound | 70-85 | Purification by column chromatography |
Mechanistic Insights
The key cyclization step involves nucleophilic attack by the amino group of the aminopyrazole on the activated carbonyl carbon of the β-dicarbonyl or enaminone compound, followed by ring closure to form the fused pyrazolo[1,5-a]pyrimidine system.
Protonation of the carbonyl oxygen by KHSO4 enhances electrophilicity, promoting aza-Michael addition and subsequent elimination of methoxy or other leaving groups, leading to the formation of the heterocyclic ring.
Chlorination with POCl3 introduces reactive chlorine atoms at positions 5 and/or 7, which can be selectively substituted to introduce further functional groups or to stabilize the 5-one moiety.
Comparative Data from Literature
Chemical Reactions Analysis
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds within this class have demonstrated inhibitory effects on various kinases involved in cellular signaling pathways. This includes potential applications in targeting cancer cell proliferation and survival mechanisms .
- Case Studies : A study synthesized a series of pyrazolo[1,5-a]pyrimidines and screened them against ovarian and breast cancer cell lines (A2780 and MCF7). The most active compounds showed promising results in inhibiting cancer cell growth .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Selective PI3K Inhibitors : Research has focused on developing selective inhibitors for the PI3K pathway using pyrazolo[1,5-a]pyrimidine derivatives. These inhibitors are crucial in cancer therapy as they target key survival pathways in cancer cells .
- Mechanism Studies : Interaction studies often utilize techniques such as molecular docking and kinetic assays to elucidate the mechanism of action and optimize compounds for enhanced potency and selectivity against specific targets.
Material Science Applications
Beyond medicinal chemistry, 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has garnered attention in material science due to its photophysical properties:
- Fluorophore Development : The compound's unique structure allows it to function as an emergent fluorophore with potential applications in imaging technologies and sensor development .
- Supramolecular Chemistry : The tendency of these compounds to form crystals with notable conformational phenomena enhances their application in solid-state materials .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4H-Pyrazolo[1,5-a]pyrimidin-5-one | Lacks methyl substitutions | Kinase inhibition |
| 2-Methylpyrazolo[1,5-a]pyrimidin-7-one | Methyl substitution at position 2 | Anticancer activity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring fusion | EGFR-TK inhibition |
| Substituted pyrazolo[1,5-a]pyrimidines | Various substituents at different positions | Diverse biological profiles |
Mechanism of Action
The mechanism of action of 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of intracellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and related compounds:
Key Comparisons
Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in this compound are electron-donating, enhancing the electron density of the heterocyclic core. In contrast, trifluoromethyl (CF₃) or bromo substituents (e.g., in 3-bromo-7-CF₃ derivatives) introduce electron-withdrawing effects, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
Synthetic Methodologies Regioselectivity: Hori et al. highlighted that methyl group placement is highly dependent on reaction conditions. This suggests that the tetramethyl derivative may require sequential alkylation steps or modified catalysts. Multicomponent Approaches: Derivatives like 5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one are synthesized via regioselective multicomponent reactions using aldehydes, enabling diverse substitution patterns .
Physicochemical and Biological Properties Lipophilicity: The tetramethyl compound’s high methyl content increases hydrophobicity (logP ~2.5–3.0 estimated), contrasting with polar derivatives like 2-amino-4H-triazolo[1,5-a]pyrimidin-5-one (logP ~0.5) . This property impacts solubility and membrane permeability in drug design. Biological Activity: Trifluoromethylated analogs (e.g., 7-CF₃ derivatives) are potent Pim1 kinase inhibitors, while triazolo[1,5-a]pyrimidinones exhibit emetic or anti-inflammatory effects . The tetramethyl compound’s bioactivity remains unexplored but could align with kinase inhibitor scaffolds due to structural similarity.
Structural Isomerism and Ring Systems Pyrazolo[1,5-a]pyrimidinones vs. Triazolo[1,5-a]pyrimidinones: Replacing the pyrazole ring with a triazole (e.g., 7-phenyl-triazolo[1,5-a]pyrimidin-5-one) alters hydrogen-bonding capacity and aromaticity, affecting binding to biological targets . Pyrazolo[3,4-d]pyrimidinones: These isomers, with different ring fusion positions, exhibit distinct electronic profiles and are often explored as purine mimics in medicinal chemistry .
Biological Activity
2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula: CHN
- Molecular Weight: 179.26 g/mol
- CAS Number: 1692743-55-7
Anticancer Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of casein kinase 2 (CK2), a protein kinase involved in cancer cell proliferation and survival. The compound demonstrated potent inhibitory activity with an IC value of approximately 8 nM against CK2α .
Table 1: Inhibitory Activity Against CK2
| Compound | Target | IC (nM) |
|---|---|---|
| This compound | CK2α | 8 |
| Other Pyrazolo Compounds | CK2α | Varies |
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against CK2 .
Antibacterial Activity
The compound has also shown promising antibacterial properties. In a study evaluating various pyrazolo derivatives against multiple bacterial strains, it was found that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 2.4 to 4.9 μM .
Table 2: Antibacterial Activity Against MRSA
| Compound | Strain | MIC (μM) |
|---|---|---|
| Pyrazolo Derivative A | MRSA ATCC:33591 | 4.9 |
| Pyrazolo Derivative B | MRSA ATCC:43300 | 2.4 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Other Biological Activities
In addition to its anticancer and antibacterial activities, research indicates that pyrazolo[1,5-a]pyrimidines may exhibit anti-inflammatory properties and potential applications in treating chronic obstructive pulmonary disease (COPD). A recent study synthesized a series of derivatives with varying substitutions that were evaluated for their anti-inflammatory effects .
Case Studies
- Case Study on Cancer Cell Lines : A study screened the compound against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated low cytotoxicity across various lines but highlighted its effectiveness as a CK2 inhibitor .
- Antibacterial Screening : In another investigation focusing on antibacterial activity, derivatives of the compound were tested against six different bacterial strains. The results demonstrated effective inhibition of bacterial growth, particularly against MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
